Computed XLogP3-AA and TPSA Parity Across C₈H₄BrFO₃ Regioisomers Confirms Physical-Property Degeneracy, Elevating Substitution-Pattern Reactivity as the Decisive Selection Criterion
The target compound and its two closest C₈H₄BrFO₃ regioisomers—5-bromo-8-fluoro (CAS 1934421-16-5) and 8-bromo-6-fluoro (CAS 1936554-76-5)—share identical PubChem-computed XLogP3-AA (2.4) and topological polar surface area (35.5 Ų) [1][2][3]. This degeneracy means that bulk polarity, passive membrane permeability, and aqueous solubility drivers are indistinguishable across the series; selection must therefore be driven by the unique 5-bromo-7-fluoro regio-electronic fingerprint rather than by differential physicochemical profiling.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-Br-8-F isomer: 2.4; 8-Br-6-F isomer: 2.4 |
| Quantified Difference | 0 (no difference) |
| Conditions | PubChem XLogP3 3.0 algorithm, release 2019.06.18 |
Why This Matters
Demonstrates that logP and TPSA cannot discriminate among regioisomers, forcing procurement decisions to rely on positional reactivity, which is the core differentiator for synthetic planning.
- [1] PubChem. (2025). 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one, CID 122237290. Retrieved May 2, 2026. View Source
- [2] PubChem. (2025). 5-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one, CID 122237035. Retrieved May 2, 2026. View Source
- [3] PubChem. (2025). 8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one, CID 122237226. Retrieved May 2, 2026. View Source
